17-HETE

Renal Physiology Ion Transport Hypertension Research

17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (17-HETE, CAS 128914-47-6) is a cytochrome P450 (CYP450)-derived subterminal hydroxyeicosatetraenoic acid. It is an arachidonic acid metabolite that exists as R- and S-enantiomers and is commercially available as a racemic mixture.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 128914-47-6
Cat. No. B175286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-HETE
CAS128914-47-6
Synonyms(±)17-HETE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-
InChIKeyOPPIPPRXLIDJKN-JPURVOHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

17-HETE (CAS 128914-47-6): Scientific Identity and Procurement-Relevant Characteristics


17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (17-HETE, CAS 128914-47-6) is a cytochrome P450 (CYP450)-derived subterminal hydroxyeicosatetraenoic acid [1]. It is an arachidonic acid metabolite that exists as R- and S-enantiomers and is commercially available as a racemic mixture . 17-HETE functions as an allosteric activator of cytochrome P450 1B1 (CYP1B1) and as an inhibitor of proximal tubule ATPase, with enantioselective biological activity [2].

17-HETE (CAS 128914-47-6) Comparative Differentiation: Why In-Class Substitution Is Not Feasible


Hydroxyeicosatetraenoic acids (HETEs) are a structurally diverse family of arachidonic acid metabolites with distinct biological profiles. Mid-chain HETEs (e.g., 5-, 12-, 15-HETE) are primarily produced via lipoxygenase (LOX) pathways, whereas subterminal HETEs including 17-HETE are CYP450-derived [1]. Even among subterminal HETEs (16-, 17-, 18-, 19-, 20-HETE), each possesses unique stereochemical and functional characteristics [2]. Notably, 17-HETE exhibits stereoselective inhibition of renal proximal tubule ATPase, with only the (S)-enantiomer active, while the (R)-isomer is inert . Furthermore, 17-HETE lacks vasoactivity in renal perfusion assays, in marked contrast to 19- and 20-HETE which elicit dose-dependent vasodilation [3]. These enantioselective and functional distinctions preclude generic substitution.

17-HETE (CAS 128914-47-6) Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


Enantioselective Renal Proximal Tubule ATPase Inhibition by 17-HETE: (S)-Enantiomer Activity vs. (R)-Enantiomer Inactivity

17-HETE exhibits pronounced enantioselective inhibition of proximal tubule ATPase activity. At a concentration of 2 μM, the (S)-enantiomer of 17-HETE inhibits ATPase activity by up to 70%, whereas the (R)-enantiomer is completely inactive under identical conditions . This stereochemical selectivity is not observed for all HETEs and represents a critical differentiator for renal sodium transport studies.

Renal Physiology Ion Transport Hypertension Research

17-HETE vs. 19-HETE and 20-HETE: Absence of Vasoactivity in Isolated Perfused Kidney

In isolated perfused rat kidney assays, 19-HETE and 20-HETE isomers produce dose-dependent vasodilation, as do 18(R)-HETE and 16(R)-HETE. In direct contrast, both 17-HETE isomers are without any effect on perfusion pressure [1]. This functional divergence among structurally similar subterminal HETEs underscores that 17-HETE is not a vasoactive eicosanoid.

Vascular Biology Renal Pharmacology Eicosanoid Research

17-HETE Enantiomers as Allosteric CYP1B1 Activators: nM Range Activation in Recombinant and Cardiac Microsomes

Both 17(R)-HETE and 17(S)-HETE enantiomers allosterically activate CYP1B1 in recombinant enzyme and heart microsome preparations at nanomolar concentrations [1]. In AC16 human cardiomyocyte cells, 17-HETE enantiomers upregulate CYP1B1 gene and protein expression at micromolar concentrations (5-20 µM), leading to cellular hypertrophy manifested by increased cell surface area and cardiac hypertrophy markers [2]. This enantioselective CYP1B1 activation distinguishes 17-HETE from 19-HETE, which inhibits CYP1B1 and prevents cardiac hypertrophy [3].

Cardiac Hypertrophy CYP Enzymology Allosteric Regulation

Subterminal 17-HETE vs. Mid-Chain HETEs: Distinct Biosynthetic Origin and Biological Profile

17-HETE is a CYP450-derived subterminal HETE, whereas mid-chain HETEs (5-, 12-, 15-HETE) are primarily produced by lipoxygenases (LOXs) [1]. This biosynthetic divergence correlates with distinct biological roles: 12-HETE promotes platelet aggregation and tumor cell proliferation via GPR31, 15-HETE exhibits anti-inflammatory effects, and 5-HETE mediates neutrophil chemotaxis [2]. In contrast, 17-HETE modulates renal ion transport and cardiac hypertrophy without significant vasoactivity or pro-inflammatory functions [3]. These orthogonal biological profiles preclude functional substitution.

Lipidomics Enzymology Metabolic Pathways

17-HETE (CAS 128914-47-6) Defined Application Scenarios Derived from Comparative Evidence


Renal Sodium Transport and Hypertension Research

17-HETE is uniquely suited for investigations of renal sodium transport modulation. The (S)-enantiomer inhibits proximal tubule ATPase by up to 70% at 2 µM, while the (R)-enantiomer is inert . This stereoselectivity enables precise mechanistic studies of sodium handling and its contribution to hypertension. No other subterminal HETE exhibits this specific renal ATPase inhibition profile.

Cardiac Hypertrophy and CYP1B1 Allosteric Regulation Studies

17-HETE enantiomers allosterically activate CYP1B1 at nanomolar concentrations in recombinant systems and induce cardiac hypertrophy in AC16 human cardiomyocytes at 5-20 µM [1]. This contrasts with 19-HETE, which inhibits CYP1B1 and prevents hypertrophy [2]. 17-HETE is therefore the definitive molecular tool for dissecting CYP1B1-mediated cardiac hypertrophic signaling.

Vascular Reactivity Negative Control and Subterminal HETE Functional Profiling

In isolated perfused kidney assays, 17-HETE isomers produce no change in perfusion pressure, unlike 19-, 20-, 18(R)-, and 16(R)-HETEs which elicit dose-dependent vasodilation [3]. 17-HETE thus serves as an essential negative control in vascular reactivity experiments and as a reference compound for structure-activity relationship studies of subterminal HETEs.

CYP450 Eicosanoid Pathway Analysis and Lipidomics Method Development

17-HETE is a CYP450-derived subterminal HETE, biosynthetically distinct from LOX-derived mid-chain HETEs [4]. Its inclusion in lipidomic panels enables pathway-specific metabolic profiling and differentiation of CYP450 versus LOX activities in biological samples. Analytical method development for oxylipin annotation frequently requires 17-HETE as a reference standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.